N'-(4-methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide
Description
Synthesis Analysis
The compound N'-(4-methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide is not directly reported in the provided papers, but related synthesis methods can be inferred. For instance, the synthesis of a structurally related compound, N'-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide, was achieved through an acid-catalyzed reaction involving 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide and 4-methoxybenzaldehyde in ethanol under reflux conditions . This suggests that the synthesis of the compound might also involve a condensation reaction under similar conditions, possibly using a 2,3-dihydrobenzo[b][1,4]dioxine derivative and an appropriate thiazolyl carbohydrazide.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various analytical techniques. For example, the structure of the triazole derivative mentioned above was confirmed by infrared spectroscopy, nuclear magnetic resonance, mass spectroscopy, single crystal X-ray diffraction, and microanalysis . These techniques could similarly be applied to determine the molecular structure of N'-(4-methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide, ensuring the correct identification of functional groups, the overall molecular geometry, and the presence of any stereochemical elements.
Chemical Reactions Analysis
While the specific chemical reactions of the compound are not detailed, the synthesis of related compounds involves reactions such as oxidative aminocarbonylation-cyclization, which was used to synthesize 2,3-dihydrobenzo[1,4]dioxine derivatives . This indicates that the compound might also undergo similar cyclization reactions or could be synthesized through related pathways involving palladium-catalyzed reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are not directly reported, but by analogy, the related compounds synthesized in the papers show significant activity in biological assays. For example, some benzimidazole derivatives exhibited good scavenging activity of DPPH radicals, indicating antioxidant properties . This suggests that N'-(4-methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide might also possess similar properties, which could be explored in further studies.
Scientific Research Applications
Density Functional Theory (DFT) Modeling and Monte Carlo Simulation
A study by Obot et al. (2016) on Schiff bases, including those with similar structural features to the queried compound, used Density Functional Theory (DFT) and Monte Carlo simulation to assess their inhibition performance for steel corrosion. The study focused on evaluating electronic parameters relevant to their inhibition activity and found theoretical data mostly in agreement with experimental results, indicating potential applications in corrosion prevention (Obot, Kaya, Kaya, & Tüzün, 2016).
Synthesis and Antimicrobial Activity of Novel Derivatives
Research by Abd Alhameed et al. (2019) on the synthesis of novel thiazolidine-2,4-dione carboxamide and amino acid derivatives, characterized by various methods, evaluated their antimicrobial and antifungal activities. Some derivatives showed weak to moderate antibacterial and antifungal activities, suggesting the potential of these compounds in developing new antimicrobial agents (Abd Alhameed et al., 2019).
Antioxidant and Anticancer Activity
Tumosienė et al. (2020) synthesized novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide and evaluated their antioxidant and anticancer activities. Some compounds exhibited antioxidant activity superior to ascorbic acid and demonstrated cytotoxicity against human cancer cell lines, indicating potential for therapeutic applications (Tumosienė et al., 2020).
Potential Bioactive Schiff Base Compounds
Sirajuddin et al. (2013) synthesized Schiff base compounds with potential biological activity, including antibacterial, antifungal, and antioxidant activities. These compounds also showed interaction with Salmon sperm DNA, suggesting their potential in drug design and development (Sirajuddin, Uddin, Ali, & Tahir, 2013).
properties
IUPAC Name |
N'-(4-methoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carbohydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S/c1-22-12-7-4-8-14-15(12)18-17(25-14)20-19-16(21)13-9-23-10-5-2-3-6-11(10)24-13/h2-8,13H,9H2,1H3,(H,18,20)(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMLRMPWNFMVGNE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3COC4=CC=CC=C4O3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801326184 | |
Record name | N'-(4-methoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801326184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
4.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24815253 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N'-(4-methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide | |
CAS RN |
851978-50-2 | |
Record name | N'-(4-methoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801326184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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